molecular formula C18H27ClN2O2S B13807598 Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)

Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)

Cat. No.: B13807598
M. Wt: 370.9 g/mol
InChI Key: QGHJOZOUJMQITC-UHFFFAOYSA-N
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Description

Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) (hereafter referred to as Compound X) is a sulfonamide-substituted piperazine derivative with a molecular formula of C₁₈H₂₁ClN₂O₂S and a molecular weight of 364.89 g/mol . The compound features a piperazine core modified at the 1-position by a 3-chloro-4-methylphenylsulfonyl group and at the 4-position by a cycloheptyl substituent. This structural configuration confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Synthetic routes for analogous sulfonyl piperazines often involve nucleophilic substitution or coupling reactions. For example, 4-substituted aryl sulfonyl chlorides react with piperazine in tetrahydrofuran (THF) under controlled conditions to yield sulfonamide derivatives, followed by further alkylation or acylation steps . Compound X’s cycloheptyl group may require specialized reagents or cyclization strategies, distinguishing its synthesis from simpler derivatives.

Properties

Molecular Formula

C18H27ClN2O2S

Molecular Weight

370.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-4-cycloheptylpiperazine

InChI

InChI=1S/C18H27ClN2O2S/c1-15-8-9-17(14-18(15)19)24(22,23)21-12-10-20(11-13-21)16-6-4-2-3-5-7-16/h8-9,14,16H,2-7,10-13H2,1H3

InChI Key

QGHJOZOUJMQITC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl piperazine typically involves two key steps:

This approach is consistent with general methods for preparing aryl sulfonyl piperazines.

Detailed Synthetic Route

Step Reaction Reagents/Conditions Notes
1 Preparation of 3-chloro-4-methylbenzenesulfonyl chloride Chlorosulfonation of 3-chloro-4-methylbenzene using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) Requires controlled temperature to avoid over-chlorosulfonation; yields sulfonyl chloride intermediate
2 Preparation of 4-cycloheptylpiperazine Alkylation of piperazine with cycloheptyl halide (e.g., cycloheptyl bromide) under basic conditions Selective mono-alkylation at N-4 position; purification to remove dialkylated products
3 Coupling reaction Reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 4-cycloheptylpiperazine in an inert solvent (e.g., dichloromethane) with base (e.g., triethylamine) Forms the sulfonamide bond; base scavenges HCl; reaction monitored by TLC or HPLC
4 Purification Recrystallization or chromatography Ensures removal of unreacted starting materials and byproducts

Reaction Mechanism Insights

  • The sulfonyl chloride acts as an electrophile, reacting with the nucleophilic secondary amine nitrogen on the piperazine ring.
  • The cycloheptyl substituent is introduced prior to sulfonylation to avoid side reactions.
  • The reaction proceeds via nucleophilic acyl substitution forming a sulfonamide linkage.

Alternative Methods and Variations

  • Direct sulfonylation of commercially available 4-cycloheptylpiperazine with aryl sulfonyl chlorides.
  • Use of sulfonic acid derivatives activated by coupling agents (e.g., thionyl chloride or phosphorus pentachloride) to generate sulfonyl chlorides in situ.
  • Microwave-assisted synthesis to reduce reaction time.
  • Use of protecting groups on piperazine nitrogen if regioselectivity is a concern.

Data Tables of Key Parameters

Parameter Value/Condition Source/Notes
Chlorosulfonation temperature 0–5 °C To avoid polysulfonation
Solvent for sulfonylation Dichloromethane (DCM) or chloroform Common inert solvents
Base used Triethylamine or pyridine Neutralizes HCl byproduct
Reaction time 2–6 hours Monitored by TLC/HPLC
Yield 60–85% Depends on purity and reaction control
Purification method Recrystallization from ethanol or chromatographic separation Standard for sulfonamides

Research Results and Literature Overview

  • Patent CN101133026B describes sulfonyl piperidine derivatives with similar sulfonylation steps, indicating the general applicability of sulfonyl chloride coupling with piperazine derivatives.
  • Related compounds such as 1-(3-chloro-4-methylphenyl)sulfonyl-4-(1-phenylethyl)piperazine have been characterized in PubChem, confirming the sulfonylation approach.
  • Pharmaceutical patents (e.g., US20060199816) discuss aryl sulfonyl piperidines and piperazines as enzyme inhibitors, supporting the synthetic relevance of these sulfonylation methods.
  • Sigma-Aldrich catalogs list 3-chloro-4-methylphenyl isocyanate as a building block, which can be used for urea derivatives but is less relevant for sulfonyl piperazine synthesis.

Summary of Preparation Method

Stage Description
Starting Materials 3-chloro-4-methylbenzene (for sulfonyl chloride), piperazine, cycloheptyl halide
Key Intermediates 3-chloro-4-methylbenzenesulfonyl chloride, 4-cycloheptylpiperazine
Reaction Type Nucleophilic substitution forming sulfonamide bond
Conditions Controlled temperature chlorosulfonation, base-mediated coupling in inert solvent
Purification Recrystallization or chromatography
Yields Moderate to high (60–85%)

Chemical Reactions Analysis

Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Psychoactive Substance Research

Piperazine derivatives, including the compound , have been associated with psychoactive effects. Research indicates that piperazine derivatives are often found in designer drugs marketed as ecstasy or amphetamines. Notably, the combination of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is common in illicit formulations .

A study highlighted the need for effective detection methods for these substances in biological samples, employing liquid chromatography-mass spectrometry (LC-MS) to identify and quantify piperazine derivatives in serum and urine samples from users . This highlights the compound's relevance in forensic toxicology.

Detection Methods

The development of rapid detection methods using LC-MS has been a significant advancement for identifying piperazine derivatives. The method allows for the selective identification of analytes in complex biological matrices, ensuring high sensitivity without prior derivatization . This capability is crucial for both clinical and forensic settings, where timely detection can influence treatment decisions and legal outcomes.

Case Study 1: Detection of Piperazine Derivatives

A study conducted on drug users revealed that piperazine derivatives were prevalent in samples collected from individuals consuming designer drugs. The research utilized advanced analytical techniques to confirm the presence of these substances and establish their concentrations, aiding in understanding their pharmacokinetics and potential health impacts .

Case Study 2: Toxicological Analysis

In another investigation focusing on poisoning cases involving piperazine derivatives, researchers employed LC-MS to analyze urine samples. The findings demonstrated significant concentrations of BZP and TFMPP, underscoring the importance of accurate detection methods in clinical toxicology .

Applications in Analytical Chemistry

The compound's structural characteristics make it suitable for various analytical applications:

  • Quality Control : In pharmaceutical manufacturing, ensuring the purity and concentration of piperazine derivatives is essential. LC-MS techniques can be employed to monitor these parameters effectively.
  • Environmental Monitoring : Given the potential for piperazine derivatives to enter wastewater systems through illicit drug use, monitoring their presence in environmental samples is crucial for assessing public health risks.

Mechanism of Action

The mechanism of action of Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Position 1 Substituents : Compound X’s 3-chloro-4-methylphenylsulfonyl group differs from 7c’s nitrobenzenesulfonyl and [¹⁸F]DASA-23’s fluorophenylsulfonyl groups. The chloro-methyl substitution may enhance lipophilicity compared to nitro or fluoro groups .

Physicochemical Properties

  • Melting Points : Analogs like 7c exhibit melting points between 189–192°C, whereas mCPP derivatives melt at 132–135°C . Compound X’s melting point is unreported but expected to be higher due to its bulky substituents.
  • Molecular Weight and Solubility : Compound X (364.89 g/mol) is heavier than mCPP (212.68 g/mol) but lighter than 7c (474.50 g/mol). The cycloheptyl group may reduce aqueous solubility compared to smaller alkyl or aryl groups .

Stereochemical Considerations

Enantiomers of sulfonyl piperazines, such as those reported in and , highlight the importance of chirality in pharmacological activity. For instance, optically pure 1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine exhibits enhanced antihistaminic activity compared to racemic mixtures .

Q & A

Q. What are the standard synthetic routes for synthesizing Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)?

  • Methodological Answer : The synthesis typically involves sulfonylation of a piperazine precursor. For example:

Sulfonylation : React 4-cycloheptylpiperazine with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to isolate the product.
Reaction yields can vary (40–70%) depending on stoichiometry and catalyst optimization .

  • Key Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer :
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% .
  • Spectroscopy :
  • NMR : Compare chemical shifts of the sulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and cycloheptyl protons (δ ~1.5–2.5 ppm) to reference data .
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C18_{18}H25_{25}ClN2_2O2_2S: 380.13) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis ensures stoichiometric consistency .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group, cycloheptyl substituent) influence the compound's physicochemical properties?

  • Methodological Answer :
  • Sulfonyl Group Impact :
  • Enhances solubility in polar solvents (e.g., DMSO) due to dipole interactions.
  • Increases thermal stability (TGA analysis shows decomposition >250°C) .
  • Cycloheptyl Substituent :
  • Reduces crystallinity (evidenced by broad XRD peaks) compared to smaller cycloalkyl groups.
  • Modulates lipophilicity (logP ~3.5 via shake-flask method), affecting membrane permeability .
  • Comparative Studies : Use computational tools (e.g., DFT calculations) to correlate substituent electronic effects with spectroscopic data .

Q. What strategies are recommended to resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Analysis : Perform assays across a wide concentration range (nM–μM) to distinguish specific binding from off-target effects .
  • Control Experiments :
  • Use knockout cell lines or receptor antagonists to validate target engagement.
  • Compare results with structurally analogous compounds (e.g., 1-(4-chlorophenyl)piperazine derivatives) to isolate substituent-specific effects .
  • Meta-Analysis : Cross-reference data with independent studies on sulfonylated piperazines to identify trends in SAR (structure-activity relationships) .

Q. How can researchers optimize experimental conditions for studying metabolic stability in vitro?

  • Methodological Answer :
  • Liver Microsome Assays :

Incubate the compound with rat/human liver microsomes (1 mg/mL protein) in PBS (pH 7.4) at 37°C.

Quench reactions with ice-cold acetonitrile at timed intervals (0, 5, 15, 30 min).

Analyze metabolite profiles using LC-MS/MS to calculate half-life (t1/2_{1/2}) .

  • CYP Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproducibility Checks :
  • Standardize reaction parameters (temperature, solvent purity, inert atmosphere).
  • Compare yields across multiple batches using identical starting materials .
  • Byproduct Identification : Use LC-MS to detect minor impurities (e.g., unreacted sulfonyl chloride) that may skew yield calculations .
  • Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine) or phase-transfer catalysts to optimize efficiency .

Safety and Handling in Academic Settings

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent sulfonic acid formation .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis .

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